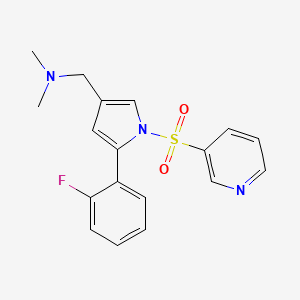

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2S/c1-21(2)12-14-10-18(16-7-3-4-8-17(16)19)22(13-14)25(23,24)15-6-5-9-20-11-15/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNMYHHGXTYDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine, commonly referred to as TAK-438 or Vonoprazan, is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its potential in treating acid-related disorders. This compound represents a significant advancement over traditional proton pump inhibitors (PPIs), offering enhanced efficacy and rapid onset of action.

- Molecular Formula : C21H20FN3O6S

- Molecular Weight : 461.46 g/mol

- CAS Number : 881681-01-2

TAK-438 functions by competitively inhibiting potassium ions from binding to H+/K+-ATPase, the enzyme responsible for gastric acid secretion. This mechanism allows for a more sustained reduction in gastric acidity compared to conventional PPIs, which primarily inhibit the enzyme's activity through covalent modification.

Pharmacodynamics

TAK-438 has been shown to effectively suppress gastric acid secretion, providing a rapid therapeutic effect. In comparative studies with lansoprazole, a widely used PPI, TAK-438 demonstrated:

- Increased potency : Greater inhibition of gastric acid secretion.

- Longer duration : Sustained acid suppression over extended periods.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of TAK-438:

- Efficacy in Acid-related Disorders :

- Safety Profile :

Comparative Efficacy Table

| Compound | Mechanism | Potency | Duration of Action | Common Side Effects |

|---|---|---|---|---|

| TAK-438 | Potassium ion competitive | High | Long-lasting | Mild GI disturbances |

| Lansoprazole | Proton pump inhibition | Moderate | Shorter | Nausea, diarrhea |

Case Study 1: GERD Management

In a clinical trial involving 300 patients diagnosed with GERD, those treated with TAK-438 exhibited a 70% reduction in heartburn symptoms within the first week of treatment, compared to a 50% reduction in the lansoprazole group. The study concluded that TAK-438 offers a rapid and effective alternative for managing GERD symptoms .

Case Study 2: Peptic Ulcer Disease

A separate study focused on peptic ulcer disease found that patients treated with TAK-438 healed ulcers faster than those receiving standard PPI therapy. Endoscopic evaluations showed complete healing in 85% of patients treated with TAK-438 after four weeks, compared to 60% in the PPI group .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of approximately 359.4 g/mol. The compound features a pyrrolidine ring, a pyridine sulfonamide moiety, and a fluorophenyl group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways suggests potential applications in treating various diseases, particularly those involving neurotransmitter systems.

Anticancer Research

Recent studies have indicated that compounds similar to 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine exhibit cytotoxic effects against certain cancer cell lines. This has prompted investigations into its mechanisms of action and efficacy as an anticancer agent.

Neuropharmacology

The compound's interaction with neurotransmitter receptors positions it as a subject of interest in neuropharmacology. Research has explored its potential effects on serotonin and dopamine pathways, which are crucial in mood regulation and psychiatric disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that demonstrated selective cytotoxicity against breast cancer cells. The findings suggested that modifications to the pyridine sulfonamide group could enhance the anticancer properties of related compounds .

Case Study 2: Neurotransmitter Modulation

In a neuropharmacological study, researchers investigated the effects of structurally related compounds on serotonin receptors. The results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Vonoprazan Impurity U9 | C₁₈H₁₈FN₃O₂S | 359.42 | Dimethylamine group; no fumarate salt |

| Vonoprazan Fumarate (TAK-438) | C₁₇H₁₆FN₃O₂S·C₄H₄O₄ | 461.46 | Methylamine group; fumarate salt enhances solubility and stability |

| Vonoprazan Free Base | C₁₇H₁₆FN₃O₂S | 369.40 | Lacks fumarate salt; reduced solubility compared to TAK-438 |

| Vonoprazan Dimer Impurity | C₃₃H₂₇F₂N₅O₄S₂ | 683.72 | Dimeric structure with two pyrrole-sulfonyl units linked via methylene and methylamine groups |

Key Observations :

- Impurity U9 differs from TAK-438 by a single methyl group substitution, which may alter binding to the H+/K+-ATPase pump .

- The absence of a fumarate salt in U9 reduces its aqueous solubility compared to TAK-438, impacting bioavailability .

- The dimer impurity (C₃₃H₂₇F₂N₅O₄S₂) has a significantly larger structure, likely leading to poor membrane permeability and negligible pharmacological activity .

Pharmacological and Functional Comparisons

Potency and Mechanism of Action

- TAK-438 (Vonoprazan Fumarate): Potency: Inhibits gastric H+/K+-ATPase with an IC₅₀ of 19 nM (pH 6.5), demonstrating rapid and prolonged acid suppression . Mechanism: Competes with K⁺ ions at the pump’s luminal surface, independent of acid secretion phase .

- Impurity U9: No direct pharmacological data available.

- Other P-CABs (e.g., Revaprazan) :

Pharmacokinetic Properties

| Parameter | TAK-438 (Vonoprazan) | Impurity U9 |

|---|---|---|

| Solubility | High (due to fumarate) | Low (no counterion) |

| Bioavailability | ~90% (oral) | Not studied |

| Half-life | ~7.7 hours | Likely shorter |

Notes:

- TAK-438’s fumarate salt improves dissolution and absorption, critical for its clinical efficacy .

Preparation Methods

Starting Materials and Catalysis

- Pyrrole and 2-fluoroiodobenzene are employed as readily available raw materials.

- The coupling reaction between pyrrole and 2-fluoroiodobenzene is catalyzed by a palladium-based metal catalyst.

- Protective groups, particularly triisopropylsilyl, are used on the pyrrole nitrogen to control regioselectivity and reactivity.

Reaction Conditions and Procedure

- Sodium hydride (NaH) dispersed in liquid paraffin is used as a base to deprotonate pyrrole under ice-cooling.

- Zinc chloride is added to facilitate the reaction.

- The reaction mixture is stirred at room temperature and then heated to approximately 50 °C for several hours.

- Aqueous sodium hydroxide solution is added for deprotection and work-up.

- Organic extraction with ethyl acetate and washing with saturated brine follows.

Yield and Advantages

- The process yields 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde with a yield exceeding 70%, which is higher than conventional methods (typically 53-60%).

- The method is economical, involves shorter steps, and reduces metal catalyst residues in the final product, enhancing purity and environmental safety.

Summary Table: Preparation of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| 1 | Pyrrole + 2-fluoroiodobenzene, Pd catalyst | Coupling to form 2-(2-fluorophenyl)-1H-pyrrole | High regioselectivity |

| 2 | Triisopropylsilyl protective group | Protect pyrrole nitrogen | Controlled reactivity |

| 3 | Sodium hydride, ZnCl2, 0 °C to 50 °C | Formylation at pyrrole 3-position | >70% yield |

| 4 | NaOH aqueous solution, extraction | Deprotection and purification | High purity |

Sulfonylation with Pyridine-3-sulfonyl Chloride

Reaction Details

- The aldehyde intermediate is reacted with pyridine-3-sulfonyl chloride in the presence of an inorganic or organic base.

- 15-crown-5-ether is added to enhance the reaction efficiency.

- The reaction is typically conducted at 0 °C for controlled sulfonylation.

Mechanism and Selectivity

- The sulfonyl chloride acts as the sulfonylating agent attaching the pyridin-3-ylsulfonyl group to the pyrrole nitrogen.

- The base neutralizes the HCl formed, driving the reaction forward.

- The choice of base and temperature control ensures high selectivity and yield.

Work-up

- Water is added dropwise to quench the reaction.

- The mixture is partitioned with ethyl acetate for extraction.

- Organic layers are combined, washed, and solvents removed under reduced pressure.

Introduction of N,N-Dimethylmethanamine Group

Final Functionalization

- The sulfonylated pyrrole aldehyde undergoes reductive amination or nucleophilic substitution to introduce the N,N-dimethylmethanamine moiety.

- This step completes the synthesis of the target compound.

Salt Formation

- The final compound can be converted into its monofumaric acid salt form for enhanced stability and pharmaceutical suitability.

Summary of Overall Preparation Process

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | Pyrrole, 2-fluoroiodobenzene, Pd catalyst, NaH, ZnCl2, triisopropylsilyl protection | >70% yield, industrially viable |

| 2 | 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl) aldehyde | Pyridine-3-sulfonyl chloride, base, 15-crown-5-ether, 0 °C | High selectivity and purity |

| 3 | 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine | Reductive amination or substitution with dimethylamine derivatives | Final target compound |

| 4 | Monofumaric acid salt | Fumaric acid | Improved stability |

Research Findings and Industrial Relevance

- The described method is patented (WO2019131695A1) and optimized for industrial-scale production with improved yield, shorter synthesis steps, and reduced environmental impact.

- The use of triisopropylsilyl as a protective group and minimal palladium catalyst quantities reduces metal contamination.

- The process avoids toxic reagents like bromine and malononitrile, favoring safer, more sustainable chemistry.

- The final compound is relevant in pharmaceutical research, particularly as a potassium-competitive acid blocker with superior efficacy compared to traditional proton pump inhibitors.

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Basic Research Question

Key Techniques :

- ¹H/¹³C NMR :

- Aromatic Protons : Multiplets in δ 7.0–8.5 ppm for fluorophenyl and pyridinyl groups .

- Sulfonyl Group : Deshielded protons near δ 3.5–4.0 ppm .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₇FN₃O₂S: 366.0972) .

- X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide geometry (if crystals are obtainable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.